2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine core, along with chloro, fluorophenyl, and thienyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromeno ring, followed by the introduction of the triazolopyrimidine core. The chloro, fluorophenyl, and thienyl groups are then introduced through various substitution reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chloro, fluorophenyl, and thienyl groups can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents. For example:
- 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-Chloro-4-fluorophenol These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H14ClFN4OS |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-chloro-9-(4-fluorophenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C22H14ClFN4OS/c23-13-5-8-16-15(10-13)19-18(21(29-16)12-3-6-14(24)7-4-12)20(17-2-1-9-30-17)28-22(27-19)25-11-26-28/h1-11,20-21H,(H,25,26,27) |
InChI Key |
XKPWTXRMDNWYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F)NC6=NC=NN26 |
Origin of Product |
United States |
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